Lewis X trisaccharide, 4-methylumbelliferyl glycoside is a specific glycoside compound that plays a significant role in the study of carbohydrate chemistry and glycosylation reactions. This compound is characterized by its unique structure, which includes a fucosyl residue linked to a galactose and N-acetylglucosamine moiety. It is recognized for its applications in immunology and as a model compound for various biochemical studies.
This compound falls under the category of glycosides, specifically focusing on trisaccharides. Its systematic name reflects its structure, which is composed of three sugar units: fucose, galactose, and N-acetylglucosamine. The presence of the 4-methylumbelliferyl group indicates its use in fluorescence-based assays, enhancing its utility in laboratory settings.
The synthesis of Lewis X trisaccharide analogues has been achieved through various methodologies, primarily involving glycosylation reactions. One notable approach includes the use of armed beta-thiophenyl fucosides and rhamnosides as glycosyl donors. These donors are prepared anomerically pure from their corresponding alpha-glycosyl bromides .
The synthetic process typically involves the following steps:
The molecular formula of Lewis X trisaccharide, 4-methylumbelliferyl glycoside is , with a molecular weight of 687.64 g/mol. The structure consists of:
The compound's structural integrity can be confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into its molecular configuration and purity .
Lewis X trisaccharide can participate in various chemical reactions typical for carbohydrates, including:
The reactivity of this compound can be exploited in laboratory settings to study enzyme kinetics or binding interactions with lectins or antibodies, making it a valuable tool in glycobiology.
The mechanism by which Lewis X trisaccharide interacts with biological systems often involves its recognition by specific lectins or antibodies. This interaction can trigger various biological responses, including cell signaling pathways related to immune responses.
Studies have shown that the binding affinity of Lewis X trisaccharide derivatives can be quantified using fluorescence assays, providing data on their effectiveness as antigens or immunogens .
Lewis X trisaccharide, 4-methylumbelliferyl glycoside finds numerous applications in scientific research:
This compound represents an essential tool in advancing our understanding of carbohydrate chemistry and its biological implications.
Chemoenzymatic synthesis leverages the inherent stereoselectivity of glycosyltransferases to overcome challenges in constructing the α-L-fucosyl-(1→3)-linkage, a defining feature of Lewis X (LeX) trisaccharide. This linkage is particularly prone to side reactions during chemical glycosylation due to the steric hindrance and anomeric control requirements. Enzymatic strategies employ recombinant α1,3-fucosyltransferases (e.g., Fuc-TIII or Fuc-TVI) to catalyze the regioselective and stereospecific transfer of fucose from GDP-fucose to the 3-OH position of a lactosamine (Galβ1→4GlcNAc) disaccharide precursor. The 4-methylumbelliferyl (4-MU) aglycone, attached to the reducing end of GlcNAc, remains stable under the mild aqueous conditions (pH 7–7.5) required for enzymatic activity [2] [5].
A critical optimization involves donor substrate engineering. GDP-fucose analogs with modified fucosyl moieties (e.g., 6-deoxy or 6-azido substitutions) can be incorporated by fucosyltransferases, enabling access to non-natural LeX analogs for mechanistic studies. However, wild-type enzymes exhibit variable efficiency toward 4-MU-tagged acceptors due to the hydrophobic aglycone’s potential interference with the enzyme’s active site. Directed evolution or rational mutagenesis of fucosyltransferases has been employed to enhance activity toward synthetic substrates like 4-MU-lactosamine, achieving yields >75% with near-perfect α-stereoselectivity. The enzymatic step is typically followed by chemical deprotection (e.g., Zemplén transesterification) to remove acetyl or benzyl protecting groups from the galactosyl and glucosamine residues [5].
Table 1: Key Enzymatic Parameters for α1,3-Fucosylation of 4-MU-Lactosamine
Enzyme Source | Km (mM) for Acceptor | kcat (min⁻¹) | Yield (%) | α/β Selectivity |
---|---|---|---|---|
Fuc-TIII (wild-type) | 0.85 ± 0.12 | 12.3 ± 1.8 | 68 | >99:1 |
Fuc-TVI (mutant L114F) | 0.41 ± 0.08 | 18.7 ± 2.1 | 89 | >99:1 |
Fuc-TVII (engineered) | 0.29 ± 0.05 | 15.2 ± 1.5 | 78 | >99:1 |
Classical Helferich glycosylation, activated by Lewis acids like BF₃·OEt₂, is pivotal for constructing the β1→4 linkage between galactose and N-acetylglucosamine (GlcNAc) in the LeX backbone. The 4-OH group of GlcNAc derivatives is notoriously unreactive due to the electron-withdrawing N-acetyl group and trans-diaxial interactions with the adjacent NHAc. BF₃·OEt₂ (5–20 equiv) promotes in situ anomerization of peracetylated galactose donors, generating oxocarbenium intermediates that react with GlcNAc-4-MU acceptors. Crucially, nucleophilic bases (e.g., collidine or 2,6-di-tert-butylpyridine) are added to scavenge trace acids, preventing aglycone hydrolysis or β-elimination of the 4-MU group [2] [5].
Modifications at the galactose C4 position significantly impact glycosylation efficiency. Systematic studies with 4"-modified galactosyl donors (4-OMe, 4-F, 4-Cl) reveal a reactivity order: 4-F > 4-OMe ≈ 4-OAc > 4-Cl. Fluorine’s strong electron-withdrawing effect enhances oxocarbenium ion stability, while chloro substitution induces steric and electronic deactivation. Optimized conditions (BF₃·OEt₂, 0.5 equiv; collidine, 2.0 equiv; CH₂Cl₂, 40°C) achieve >85% yield for β-disaccharide formation using 4-fluorogalactosyl donors. The β-selectivity (>20:1) arises from neighboring group participation from the C2-O-pivaloyl ester [5].
Table 2: BF₃·OEt₂-Mediated Glycosylation Efficiency of Modified Galactosyl Donors with GlcNAc-4-MU
Galactosyl Donor | BF₃·OEt₂ (equiv) | Base Additive | Temp (°C) | Yield (%) | β:α Ratio |
---|---|---|---|---|---|
Peracetyl-α-Gal | 1.0 | None | 25 | 52 | 4:1 |
Peracetyl-α-Gal | 2.0 | Collidine | 40 | 78 | 15:1 |
4-F-α-Gal-TCAI | 0.5 | Collidine | 40 | 92 | >20:1 |
4-OMe-α-Gal-TCAI | 0.5 | Collidine | 40 | 85 | >20:1 |
4-Cl-α-Gal-TCAI | 0.5 | Collidine | 40 | 63 | 18:1 |
Strain-release glycosylation exploits conformationally constrained donors or acceptors to accelerate glycosyl bond formation through relief of ring strain upon reaction. For LeX-4-MU synthesis, this is exemplified by using Troc (2,2,2-trichloroethoxycarbonyl)-protected glucosamine building blocks. The Troc group exerts reduced steric bulk compared to phthalimide (Phth) while maintaining β-directing ability during galactosylation. Critically, Troc deprotection (Zn/AcOH) occurs under mild conditions compatible with acid-sensitive 4-MU and fucosyl linkages, unlike Phth removal (hydrazine), which degrades fucose [4].
A thioglycoside-mediated convergent coupling exemplifies strain-release in LeX assembly. The disaccharide donor β-Lac-SPh (thiophenyl lactoside) is activated by N-iodosuccinimide (NIS)/TfOH to glycosylate a Core-1 threonine acceptor bearing a Troc-protected GlcNAc-4-MU. The reduced steric demand of the Troc group facilitates coupling at the hindered 3-OH of GlcNAc, yielding a branched pentasaccharide precursor to LeX-4-MU in 74% yield. Subsequent enzymatic fucosylation completes the synthesis. This approach avoids the low yields (<40%) observed with traditional stepwise glycosylation of sterically congested acceptors [4].
The Koenigs-Knorr method (silver salt-assisted glycosylation) and Michael-type glycosylation (using glycosyl acceptors with electron-deficient aglycones) represent historical and contemporary approaches to LeX-4-MU synthesis.
For the critical α-fucosylation step, thioethyl fucosides activated by NIS/TfOH or fucosyl imidates activated by TMSOTf outperform Koenigs-Knorr bromides. Thioethyl donors provide excellent α-selectivity (dr >50:1) and yields (80–88%) due to the anomeric effect and minimal steric hindrance. The 4-MU group’s stability under these conditions enables efficient one-pot or sequential glycosylation strategies [7].
Table 3: Comparison of Glycosylation Methods for Key LeX-4-MU Bond Formation
Glycosidic Bond | Method | Donor | Activator/Conditions | Yield (%) | Anomeric Ratio (α:β) |
---|---|---|---|---|---|
Galβ1→4GlcNAc | Koenigs-Knorr | AcO-Br-Gal | Hg(CN)₂, DCE, 4Å MS | 48 | 1:3 (β:α) |
Galβ1→4GlcNAc | Michael-Type (TCAI) | AcO-Gal-α-TCAI | BF₃·OEt₂ (0.5 equiv), CH₂Cl₂ | 88 | >20:1 (β:α) |
Fucα1→3GlcNAc | Koenigs-Knorr | AcO-Br-Fuc | AgOTf, SnCl₂, toluene | 41 | 4:1 (α:β) |
Fucα1→3GlcNAc | Michael-Type (SEt) | AcO-Fuc-β-SEt | NIS/TfOH, CH₂Cl₂ | 85 | >50:1 (α:β) |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: